molecular formula C19H18FN3O3 B5384372 5-[(3-fluorophenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide

5-[(3-fluorophenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5384372
M. Wt: 355.4 g/mol
InChI Key: JAMJKVOXXOENIF-UHFFFAOYSA-N
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Description

5-[(3-fluorophenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Preparation Methods

The synthesis of 5-[(3-fluorophenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenoxy and hydroxyphenylethyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol .

Chemical Reactions Analysis

5-[(3-fluorophenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-[(3-fluorophenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-fluorophenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds to 5-[(3-fluorophenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide include other pyrazole derivatives such as:

  • 5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
  • N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide
  • 3-(3-fluorophenoxy)-1H-pyrazole-5-carboxamide

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

5-[(3-fluorophenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-14-7-4-8-16(9-14)26-12-15-10-17(23-22-15)19(25)21-11-18(24)13-5-2-1-3-6-13/h1-10,18,24H,11-12H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMJKVOXXOENIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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